6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one
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Overview
Description
6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sec-Butoxy Group: This step may involve the alkylation of the pyrimidinone core using sec-butyl halides in the presence of a base.
Attachment of the 3-chloro-phenylsulfanyl Group: This can be done through nucleophilic substitution reactions where the pyrimidinone core reacts with 3-chloro-phenylsulfanyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidinone ring or the phenylsulfanyl group, potentially leading to the formation of dihydropyrimidinones or thiophenols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and butoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyrimidinones or thiophenols.
Scientific Research Applications
6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological or chemical activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the sec-butoxy group.
6-sec-Butoxy-2-phenylsulfanyl-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.
6-sec-Butoxy-2-(3-methyl-phenylsulfanyl)-3H-pyrimidin-4-one: Has a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
The presence of both the sec-butoxy group and the 3-chloro-phenylsulfanyl group in 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
284681-69-2 |
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Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(3-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
KHMJZVOYEGSHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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